REACTION_CXSMILES
|
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[C:9](=[O:20])[C:10]2[C:15]([C:16](=[O:19])[C:17]=1Cl)=[CH:14][CH:13]=[CH:12][CH:11]=2>C(O)C>[CH:1]1([NH:6][C:17]2[C:16](=[O:19])[C:15]3[C:10]([C:9](=[O:20])[C:8]=2[Cl:7])=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature to a suspension of 22.7 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting dark-red mixture is then evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is then dissolved in 600 ml
|
Type
|
STIRRING
|
Details
|
of chloroform and shaken out successively with 200 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the chloroform solution is concentrated
|
Type
|
ADDITION
|
Details
|
treated with active carbon
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
After crystallization from n-hexane, 23.9 g
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |